alpha-Heptacyclene
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Overview
Description
Alpha-Heptacyclene is a complex organic compound known for its unique structure and properties It is a member of the heptacyclene family, characterized by its seven interconnected cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Heptacyclene typically involves multi-step organic reactions. One common method is the cyclization of specific precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can lead to the formation of the heptacyclic structure. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-Heptacyclene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Alpha-Heptacyclene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of alpha-Heptacyclene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to the modulation of signaling pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Alpha-Heptacyclene can be compared with other similar compounds, such as:
- Heptacyclo[2.2.1.13,5.02,6.04,8.07,9]decane : Another heptacyclic compound with a different ring structure, used for comparison in studies of chemical reactivity and stability.
Beta-Heptacyclene: Similar in structure but with different spatial arrangement, leading to distinct chemical properties.
Cycloheptane: A simpler cyclic compound with only one ring, lacking the complexity and unique properties of this compound.
This compound stands out due to its unique seven-ring structure, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
14620-98-5 |
---|---|
Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
heptacyclo[13.7.1.14,8.02,14.03,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,15,17,19(23),20-decaene |
InChI |
InChI=1S/C24H16/c1-5-13-6-2-10-16-19(13)15(9-1)21-22(16)24-18-12-4-8-14-7-3-11-17(20(14)18)23(21)24/h1-12,21-24H |
InChI Key |
TVMWOWUBPJVYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C(C3=CC=C2)C5C4C6=CC=CC7=C6C5=CC=C7 |
Origin of Product |
United States |
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